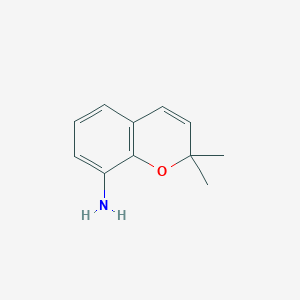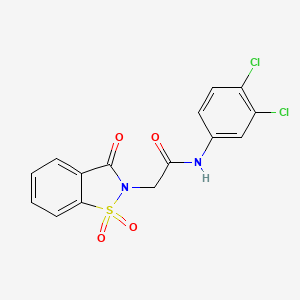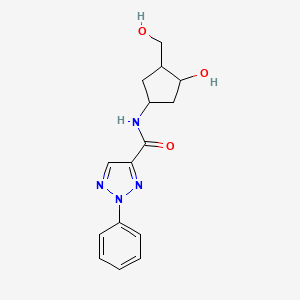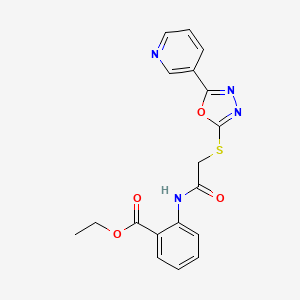
2,2-dimethyl-2H-chromen-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-2H-chromen-8-amine, commonly known as DCA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DCA is a derivative of coumarin, a natural compound found in many plants. DCA has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Aplicaciones Científicas De Investigación
Antifungal Properties
2,2-dimethyl-2H-chromen-8-amine derivatives have been explored as potential antifungal agents. Researchers synthesized several series of these compounds and evaluated their efficacy against phytopathogenic fungi. Notably, compound 4j exhibited promising antifungal potency against various strains, outperforming commercially available fungicides like chlorothalonil and hymexazol .
Chemical Synthesis Strategies
Researchers have developed diverse synthetic routes to access 2,2-dimethylchromene-8-amine and related derivatives. These include methods catalyzed by various agents such as DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, and metal-organic frameworks .
Environmental Friendliness
Given concerns about fungicide resistance and environmental pollution, the development of environmentally friendly alternatives is crucial. The research on 2,2-dimethylchromene-8-amine derivatives as botanical fungicides contributes to sustainable agriculture.
Direcciones Futuras
Research on 2,2-dimethyl-2H-chromen-8-amine is ongoing, especially in the context of its antifungal properties. As mentioned in a recent study, it holds promise as an environmentally friendly botanical fungicide for agricultural applications . Further investigations into its broader biological activities, pharmacokinetics, and potential therapeutic uses are warranted.
Mecanismo De Acción
Target of Action
The primary target of 2,2-dimethyl-2H-chromen-8-amine is the ERG4/ERG24 ergosterol biosynthesis protein . This protein plays a crucial role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
2,2-Dimethyl-2H-chromen-8-amine interacts with the ERG4/ERG24 protein, potentially disrupting the biosynthesis of ergosterol . This disruption can lead to changes in the integrity and function of the fungal cell membrane, thereby inhibiting the growth of the fungi .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By targeting the ERG4/ERG24 protein, it disrupts the production of ergosterol, leading to downstream effects on the structure and function of the fungal cell membrane .
Pharmacokinetics
The compound’s antifungal activity suggests it is able to reach its target in the fungal cell and exert its effects .
Result of Action
The molecular and cellular effects of 2,2-dimethyl-2H-chromen-8-amine’s action include disruption of the fungal cell membrane due to impaired ergosterol biosynthesis . This leads to inhibited growth of the fungi, demonstrating the compound’s antifungal potency .
Propiedades
IUPAC Name |
2,2-dimethylchromen-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZAGPSMPCRFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2H-chromen-8-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)



![N-[(1-propylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B3018412.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)





